Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a 4-bromobenzamido substituent at the 3-position and a methyl ester group at the 2-position. The bromine atom and benzamido group likely confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
methyl 3-[(4-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(12-4-2-3-5-13(12)23-15)19-16(20)10-6-8-11(18)9-7-10/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSAZNNOXNWHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C.
Introduction of the Bromobenzamido Group: The bromobenzamido group can be introduced through a nucleophilic substitution reaction, where the amino group on the benzothiophene core reacts with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group on the benzothiophene core with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzamido group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the benzothiophene ring.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Ester Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the benzothiophene family. It has a molecular formula of and a molecular weight of approximately 418.2 g/mol. This compound's structure includes a bromobenzamido group and a carboxylate ester, making it useful in organic synthesis and medicinal chemistry.
Applications in Scientific Research
This compound serves various purposes, especially in medicinal chemistry. Its applications include:
- Medicinal Chemistry: It acts as a building block for synthesizing potential drug candidates, especially kinase inhibitors and other bioactive molecules.
- Research: Research is ongoing into how this compound interacts with biological targets. Preliminary studies suggest that thiophene derivatives may interact with multiple cellular pathways, influencing processes such as cell proliferation and apoptosis. Further investigation is required to elucidate specific targets and mechanisms of action.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate | Chlorinated derivative | Contains chlorine instead of bromine |
| Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate | Fluorinated derivative | Contains fluorine, altering electronic properties |
| Methyl benzo[b]thiophene-2-carboxylate | Non-substituted | Lacks additional functional groups |
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The bromobenzamido group can form hydrogen bonds and other interactions with protein targets, potentially inhibiting their activity. The benzothiophene core may interact with hydrophobic pockets in proteins, enhancing binding affinity. The exact molecular pathways and targets depend on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differences among benzo[b]thiophene derivatives arise from substituent variations. Below is a comparative analysis:
Biological Activity
Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, characterized by its unique structure that includes a bromobenzamido group and a carboxylate ester. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : C14H12BrN O3S
- Molecular Weight : Approximately 340.2 g/mol
- CAS Number : 355384-02-0
The structural features of this compound suggest that it may interact with various biological targets, influencing multiple cellular pathways.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities, which include:
- Anticancer Activity : Thiophene derivatives have been reported to possess anticancer properties, potentially through mechanisms involving apoptosis and cell proliferation inhibition.
- Antimicrobial Effects : Similar compounds have shown efficacy against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-MTB). The presence of the bromine substituent may enhance its antimicrobial activity compared to non-brominated analogs .
- Enzyme Inhibition : There is evidence suggesting that compounds with similar structures may act as inhibitors of histone deacetylases (HDACs), enzymes involved in cancer progression and gene regulation.
While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized that it may interact with multiple cellular targets due to the pharmacological properties associated with thiophene derivatives. These properties include:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antihypertensive
- Anti-atherosclerotic .
Comparative Analysis with Similar Compounds
To better understand the potential uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate | C14H12ClN O3S | Contains chlorine instead of bromine |
| Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate | C14H12F N O3S | Contains fluorine, altering electronic properties |
| Methyl benzo[b]thiophene-2-carboxylate | C11H10O2S | Lacks additional functional groups |
This table highlights how the brominated structure of this compound may confer distinct biological and chemical properties not present in its analogs.
Case Studies and Research Findings
Research into benzothiophene derivatives has revealed significant findings regarding their biological activities:
- Antitubercular Activity : A study demonstrated that certain benzo[b]thiophenes exhibited MIC values against Mycobacterium tuberculosis ranging from 0.91 to 2.83 μg/mL, showcasing their potential as effective antitubercular agents .
- Inhibition Studies : In vitro studies have indicated that similar compounds can inhibit key enzymes involved in cancer progression, suggesting a potential therapeutic application for this compound in oncology.
Q & A
Q. What are the established synthetic methodologies for Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves two stages:
Core Formation : Start with methyl 3-aminobenzo[b]thiophene-2-carboxylate. Diazotization using NaNO₂/HCl under controlled temperatures (-10°C to 0°C) generates a reactive intermediate, which is treated with SO₂ or coupling agents to introduce functional groups (e.g., sulfonyl chlorides) .
Coupling Reaction : React the intermediate with 4-bromobenzoyl chloride using coupling reagents like EDC or DCC in polar solvents (DMF, DCM). Purification via column chromatography yields the final product .
Q. Characterization Techniques :
- NMR (¹H/¹³C) : Confirm regioselectivity of the bromobenzamido group (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- X-ray Crystallography (if applicable): Resolve steric effects of the bromine substituent .
Table 1 : Synthetic Routes Comparison
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, SO₂ | 65–75 | |
| EDC Coupling | EDC, DMF, 60°C | 70–85 | |
| DCC/DMAP | DCC, DMAP, RT | 60–70 |
Q. How is the structural elucidation of this compound performed using spectroscopic and computational methods?
Methodological Answer:
- Experimental Techniques :
- Computational Tools :
- DFT (B3LYP/6-311++G(d,p)) : Calculate molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic regions. Electron localization function (ELF) maps reveal charge distribution across the bromobenzamido group .
- AIM (Atoms-in-Molecules) Analysis : Quantify bond critical points (BCPs) to validate hydrogen bonding interactions .
Advanced Research Questions
Q. What strategies are effective in optimizing coupling reactions to improve yields of derivatives?
Methodological Answer:
- Reagent Selection : Compare EDC (efficient for aromatic amines) vs. DCC (better for sterically hindered substrates). Add DMAP to accelerate acylation .
- Solvent Optimization : Use DMF for high solubility of polar intermediates or switch to THF for temperature-sensitive reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) while maintaining yields >80% .
- Byproduct Mitigation : Monitor reaction progress via TLC/HPLC. Use scavengers (e.g., polymer-bound sulfonic acid) to remove excess coupling reagents .
Q. How can molecular docking and dynamics simulations inform the design of derivatives targeting specific biological pathways?
Methodological Answer:
Q. How can researchers address discrepancies in spectral data or unexpected byproduct formation during synthesis?
Methodological Answer:
- Contradiction Analysis :
- Reaction Condition Screening :
- Test inert atmospheres (N₂/Ar) to suppress oxidation of the thiophene core .
- Adjust stoichiometry (1.2–1.5 equiv. of 4-bromobenzoyl chloride) to minimize unreacted starting material .
Q. What is the impact of the 4-bromobenzamido substituent on electronic and steric properties, and how does this influence bioactivity?
Methodological Answer:
- Electronic Effects :
- Steric Effects :
- Bioactivity Correlation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
